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Compound of Interest

Compound Name: ABC44

Cat. No.: B605088 Get Quote

Disclaimer: The compound "ABC44" is not a publicly recognized chemical entity and no data is

available in scientific literature or chemical databases under this designation. The following

guide has been generated using the well-characterized tyrosine kinase inhibitor Imatinib

(Gleevec) as a surrogate to demonstrate the requested format and content structure. All data,

protocols, and diagrams presented herein pertain to Imatinib and are intended to serve as a

template for the intended audience of researchers, scientists, and drug development

professionals.

Chemical Structure and Properties of Imatinib (as
ABC44)
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a select

number of tyrosine kinase enzymes. It is notably effective in the treatment of chronic myeloid

leukemia (CML) and gastrointestinal stromal tumors (GIST).

Chemical Structure
IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-

yl)amino]phenyl]benzamide

Chemical Formula: C₂₉H₃₁N₇O

CAS Number: 152459-95-5
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Physicochemical and Pharmacokinetic Properties
The following table summarizes key quantitative data for Imatinib.

Property Value Unit

Molecular Weight 493.6 g/mol

LogP 4.5

pKa
1.96 (pyridin-3-yl), 8.07

(piperazin-1-yl)

Aqueous Solubility 0.012 mg/mL

Bioavailability ~98% %

Protein Binding ~95% (primarily to albumin) %

Half-life ~18 hours

Metabolism Hepatic (primarily via CYP3A4)

Target Selectivity and Potency
Imatinib exhibits high affinity for the ATP-binding site of specific tyrosine kinases, preventing

their catalytic activity. The table below lists the half-maximal inhibitory concentrations (IC₅₀) for

its primary targets.

Target Kinase IC₅₀ Value Unit
Cell Line/Assay
Type

BCR-Abl 25 - 100 nM Cell-based

c-Kit 100 nM Cell-based

PDGFRα/β 100 nM Cell-based

VEGFR >1000 nM Biochemical

Src >1000 nM Biochemical
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Mechanism of Action and Signaling Pathway
Imatinib's primary mechanism of action involves the inhibition of the BCR-Abl fusion protein,

the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia. By binding

to the ATP pocket of the BCR-Abl kinase domain, Imatinib stabilizes the inactive conformation

of the enzyme, thereby blocking the phosphorylation of downstream substrates. This action

inhibits proliferative signaling and induces apoptosis in BCR-Abl-positive cancer cells.
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Caption: Imatinib (ABC44) inhibits BCR-Abl, blocking downstream signaling.

Key Experimental Protocols
The following sections detail standardized methodologies used to characterize the activity of

Imatinib.

Protocol: In Vitro Kinase Inhibition Assay
(LanthaScreen™)
This protocol describes a time-resolved FRET (TR-FRET) assay to determine the IC₅₀ of a

compound against a specific kinase.

Materials:

Kinase enzyme (e.g., recombinant Abl)

Fluorescein-labeled substrate peptide

ATP

Test compound (Imatinib) dilutions

LanthaScreen™ Tb-anti-pTyr antibody (detection antibody)

Assay buffer (HEPES, MgCl₂, Brij-35)

384-well microplate

Procedure:

Compound Plating: Dispense 2.5 µL of serially diluted Imatinib in DMSO into the microplate.

Add 2.5 µL of DMSO to control wells.

Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL

of this solution to each well.

Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start

the kinase reaction.
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Incubation: Incubate the plate at room temperature for 60 minutes.

Detection: Prepare a 2X detection antibody solution. Add 10 µL to each well to stop the

reaction.

Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm,

Emission: 495 nm and 520 nm).

Analysis: Calculate the emission ratio (520/495) and plot against compound concentration.

Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following

treatment with the test compound.

Materials:

BCR-Abl expressing cell line (e.g., K-562)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

Test compound (Imatinib) dilutions

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well cell culture plate

Procedure:

Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of medium. Incubate for 24 hours.

Compound Treatment: Add 100 µL of 2X serially diluted Imatinib to the wells. Include vehicle

control (DMSO) wells.
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

Formazan Crystal Formation: Incubate for 4 hours at 37°C until purple formazan crystals are

visible.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control and plot against compound

concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical cell-based screening experiment to

identify and validate a kinase inhibitor.
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Caption: Workflow for kinase inhibitor discovery and validation.
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To cite this document: BenchChem. [Technical Guide on ABC44: Chemical Structure and
Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605088#chemical-structure-and-properties-of-abc44]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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